molecular formula C10H11BrClNO B14058302 1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one

1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one

Cat. No.: B14058302
M. Wt: 276.56 g/mol
InChI Key: HHYLBUUFBRCVNE-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common method starts with the bromination of 3-amino-4-(chloromethyl)benzene, followed by a Friedel-Crafts acylation to introduce the propanone group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromopropanone moiety can be reduced to form alcohol derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromopropanone moiety can participate in covalent bonding with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-4-(methyl)phenyl)-1-bromopropan-2-one: Similar structure but with a methyl group instead of a chloromethyl group.

    1-(3-Amino-4-(fluoromethyl)phenyl)-1-bromopropan-2-one: Similar structure but with a fluoromethyl group instead of a chloromethyl group.

    1-(3-Amino-4-(hydroxymethyl)phenyl)-1-bromopropan-2-one: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one is unique due to the presence of the chloromethyl group, which can undergo specific substitution reactions that are not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and materials.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[3-amino-4-(chloromethyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C10H11BrClNO/c1-6(14)10(11)7-2-3-8(5-12)9(13)4-7/h2-4,10H,5,13H2,1H3

InChI Key

HHYLBUUFBRCVNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)CCl)N)Br

Origin of Product

United States

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